molecular formula C13H16N2S B1305249 1-(2,6-diethylphenyl)-1H-imidazole-2-thiol CAS No. 25372-34-3

1-(2,6-diethylphenyl)-1H-imidazole-2-thiol

Cat. No.: B1305249
CAS No.: 25372-34-3
M. Wt: 232.35 g/mol
InChI Key: JLVAHHHCJOGSLZ-UHFFFAOYSA-N
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Description

1-(2,6-Diethylphenyl)-1H-imidazole-2-thiol (CAS 25364-42-5) is a high-value chemical scaffold for pharmaceutical and medicinal chemistry research. This compound features an imidazole-2-thiol core, a privileged structure in drug discovery known to exhibit a wide spectrum of biological activities . The 2,6-diethylphenyl substitution at the 1-position of the imidazole ring presents a sterically hindered motif that can significantly influence the compound's binding affinity and metabolic stability, making it a subject of interest for structure-activity relationship (SAR) studies. The imidazole-2-thiol moiety is recognized for its remarkable tautomerism, existing in equilibrium between the thione and thiol forms, which allows it to engage in diverse interactions with biological targets . Researchers can utilize this compound as a key synthon for developing novel molecules with potential applications in antimicrobial , antifungal , antiviral , antioxidant , and antihypertensive agent research. Its structure serves as a critical precursor in the synthesis of more complex heterocyclic systems, such as imidazothiazines, through reactions with various electrophiles . This product is offered for Research Use Only and is strictly not intended for diagnostic or therapeutic applications. Researchers are advised to consult the material safety data sheet prior to use, as the compound may cause skin and eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,6-diethylphenyl)-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2S/c1-3-10-6-5-7-11(4-2)12(10)15-9-8-14-13(15)16/h5-9H,3-4H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVAHHHCJOGSLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N2C=CNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2075213
Record name 2H-Imidazole-2-thione, 1-(2,6-diethylphenyl)-1,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2075213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25372-34-3
Record name Imidazole-2-thiol, 1-(2,6-diethylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025372343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Imidazole-2-thione, 1-(2,6-diethylphenyl)-1,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2075213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Crystallographic Characterization of 1 2,6 Diethylphenyl 1h Imidazole 2 Thiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. Through various NMR experiments, it is possible to map the carbon-hydrogen framework, probe the electronic environment of nuclei, and understand dynamic processes such as tautomerism.

The ¹H NMR spectrum provides detailed information about the proton environments within a molecule. For 1-(2,6-diethylphenyl)-1H-imidazole-2-thiol, the spectrum can be divided into signals from the 2,6-diethylphenyl group and the imidazole (B134444) ring.

2,6-Diethylphenyl Protons: The ethyl groups give rise to a characteristic triplet and quartet pattern. The methyl protons (CH₃) typically appear as a triplet, while the methylene (B1212753) protons (CH₂) appear as a quartet due to coupling with the methyl protons. The aromatic protons of the phenyl ring usually appear as a multiplet.

Imidazole Protons: The two protons on the imidazole ring (at positions 4 and 5) typically appear as distinct signals, often as doublets due to mutual coupling. The N-H proton of the thiol tautomer or the imidazole ring can appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

Table 1: Representative ¹H NMR Chemical Shift Data for Imidazole Derivatives

Proton Assignment Typical Chemical Shift (δ, ppm) Multiplicity
Imidazole H-4/H-5 6.70 - 7.70 d
Aromatic-H 7.00 - 7.50 m
N-H Variable (often broad) s (br)
-CH₂- (Ethyl) ~2.60 q
-CH₃ (Ethyl) ~1.20 t

Note: This table presents typical chemical shift ranges for related compounds. Specific values for this compound would require experimental data.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their chemical environment.

Imidazole Carbons: The C=S carbon (or C-SH in the thiol tautomer) is typically found significantly downfield, often in the range of 160-180 ppm. The C4 and C5 carbons of the imidazole ring have distinct chemical shifts in the aromatic region (115-135 ppm). researchgate.net

2,6-Diethylphenyl Carbons: The spectrum will show signals for the quaternary carbons (C1' and C2'/C6'), the aromatic CH carbons (C3'/C5' and C4'), and the ethyl group carbons (CH₂ and CH₃).

Table 2: Representative ¹³C NMR Chemical Shift Data

Carbon Assignment Typical Chemical Shift (δ, ppm)
C=S (Thione) 160 - 180
Aromatic C (quaternary) 130 - 145
Aromatic CH 120 - 130
Imidazole C4/C5 115 - 135
-CH₂- (Ethyl) ~25
-CH₃ (Ethyl) ~15

Note: This table is based on general values for similar structures. Precise assignments require experimental spectra.

The observation of signals from the imidazole ring carbons can sometimes be complicated by fast tautomeric exchange, which can lead to broadening or disappearance of the signals in solution-state NMR. mdpi.com

2D NMR experiments are crucial for assembling the molecular structure by establishing connectivity between atoms. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically over two or three bonds). sdsu.edu For this compound, COSY would show correlations between the H4 and H5 protons of the imidazole ring and between the CH₂ and CH₃ protons of the ethyl groups.

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu It allows for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). sdsu.edu This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, HMBC can show correlations from the ethyl protons to the aromatic carbons and from the imidazole protons to the carbons in the phenyl ring, confirming the connectivity between the two main parts of the molecule. researchgate.net

Imidazole-2-thiol derivatives can exist in a tautomeric equilibrium between the thione form (with a C=S double bond and an N-H bond) and the thiol form (with a C-S-H single bond and a C=N double bond). NMR spectroscopy is a powerful method to study this dynamic process. mdpi.com

Quantitative ¹H NMR (qNMR) can be used to determine the molar ratio of the two tautomers in solution, provided that the exchange rate is slow enough on the NMR timescale to observe distinct signals for each form. nih.gov By integrating the signals corresponding to specific protons in each tautomer, their relative concentrations can be calculated. The position of the equilibrium is often influenced by factors such as the solvent, temperature, and pH. mdpi.comnih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy probes the vibrational modes of molecules, providing a characteristic fingerprint based on their functional groups.

FTIR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule by detecting the absorption of infrared radiation. nih.gov For this compound, the FTIR spectrum would display characteristic bands confirming its structure.

The presence of the thione tautomer is primarily identified by the C=S stretching vibration. The N-H stretching vibration is also a key indicator. The spectrum is also characterized by absorptions from the aromatic rings and the aliphatic ethyl groups.

Table 3: Key FTIR Absorption Bands for this compound

Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹)
N-H Stretch Imidazole N-H 3100 - 3300 (often broad)
Aromatic C-H Stretch Phenyl & Imidazole C-H 3000 - 3100
Aliphatic C-H Stretch Ethyl -CH₂- and -CH₃ 2850 - 2970
C=N Stretch Imidazole Ring ~1620
C=C Stretch Aromatic Ring 1450 - 1600
Thione C=S Stretch C=S 1050 - 1250

Note: These are characteristic ranges. The precise position and intensity of bands can be influenced by the molecular environment and intermolecular interactions. researchgate.netmdpi.com

Raman Spectroscopy for Bond Vibrations

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering insights into its structural framework and the nature of its chemical bonds. For this compound, the Raman spectrum is expected to exhibit a series of characteristic bands corresponding to the vibrations of the imidazole-2-thione core and the N-aryl substituent.

Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to support the assignment of vibrational bands. scirp.orgsemanticscholar.org For related imidazole derivatives, C-H stretching vibrations of the aromatic rings typically appear in the 3100–3000 cm⁻¹ region. scirp.orgsemanticscholar.org The C=S stretching vibration is a particularly important diagnostic peak for imidazole-2-thiones and is expected to appear in a characteristic region of the spectrum.

Table 1: Predicted Key Raman Vibrational Modes for this compound

Vibrational Mode Predicted Wavenumber Range (cm⁻¹) Description
Aromatic C-H Stretch 3100 - 3000 Stretching vibrations of the C-H bonds on the phenyl ring.
Aliphatic C-H Stretch 3000 - 2850 Stretching vibrations of the C-H bonds in the ethyl groups.
C=C Ring Stretch 1625 - 1400 Skeletal vibrations of the aromatic and imidazole rings. scirp.org
C-H In-plane Bend 1300 - 1000 In-plane bending of the C-H bonds on the rings. scirp.org
C=S Stretch 1270 - 1200 Stretching vibration of the thiocarbonyl group.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis absorption spectrum of this compound is expected to be characterized by absorption bands arising from π → π* and n → π* electronic transitions within the aromatic phenyl ring and the imidazole-2-thione moiety.

Studies on various N-aryl-imidazole derivatives show that their absorption spectra are influenced by the nature of the substituents and the solvent polarity. nih.gov For imidazole derivatives, absorption bands are typically observed in the range of 250-400 nm. mdpi.com The introduction of an aryl group at the N-1 position generally leads to a bathochromic (red) shift of the absorption maxima. The electronic transitions are often investigated further using computational methods such as Time-Dependent Density Functional Theory (TD-DFT) to understand the nature of the excited states. nih.gov

Many imidazole derivatives exhibit interesting photophysical properties, including fluorescence. mdpi.com Upon excitation at a suitable wavelength, these molecules can emit light, and the characteristics of this emission, such as the wavelength and quantum yield, are sensitive to the molecular structure and the environment.

The photoluminescence of N-aryl-imidazole-2-thiones can be influenced by factors such as the steric hindrance provided by the substituents on the phenyl ring, which can affect the degree of intramolecular rotation and non-radiative decay pathways. The emission spectra of imidazole derivatives are often centered around 335 nm when excited in the UV region. mdpi.com The fluorescence intensity can be quenched by the presence of certain metal ions, making some imidazole derivatives useful as fluorescent sensors. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (molecular formula C₁₃H₁₆N₂S), the expected monoisotopic mass is approximately 232.10 Da. uni.lu

In an electrospray ionization (ESI) mass spectrum, the molecule is expected to be observed as protonated [M+H]⁺, sodiated [M+Na]⁺, or other adducts. Predicted m/z values for common adducts of this compound are available in public databases. uni.lu

The fragmentation of N-aryl-imidazole-2-thiones under electron ionization (EI) or collision-induced dissociation (CID) would likely involve characteristic losses of small molecules and radicals. Common fragmentation pathways for related nitrogen-containing heterocyclic compounds include cleavage of the N-N bond (if present) and fragmentation of the substituent groups. le.ac.uk For this compound, expected fragmentation could involve the loss of an ethyl radical from the diethylphenyl group, or cleavage of the bond between the phenyl ring and the imidazole nitrogen.

Table 2: Predicted m/z Values for Adducts of this compound

Adduct Predicted m/z
[M+H]⁺ 233.11070
[M+Na]⁺ 255.09264
[M-H]⁻ 231.09614
[M+NH₄]⁺ 250.13724
[M+K]⁺ 271.06658

(Data sourced from PubChem) uni.lu

X-ray Diffraction (XRD) Analysis for Solid-State Structure

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While the crystal structure of this compound has not been reported, valuable insights can be gained from the crystal structure of the closely related compound, 1-(2,6-diisopropylphenyl)-1H-imidazole. nih.govresearchgate.net

In the structure of 1-(2,6-diisopropylphenyl)-1H-imidazole, the molecule crystallizes in the monoclinic P2₁/c space group. nih.govresearchgate.net A key feature is the significant torsion angle between the imidazole and the phenyl rings, which is approximately 80.7°. nih.govresearchgate.net This twisting is due to the steric hindrance from the bulky isopropyl groups at the 2 and 6 positions of the phenyl ring. A similar significant twist is expected for the diethylphenyl derivative due to the steric bulk of the ethyl groups.

The bond lengths and angles within the imidazole ring are expected to be consistent with those of other N-substituted imidazoles. nih.govresearchgate.net In the solid state, intermolecular interactions such as hydrogen bonding and π-stacking play a crucial role in the crystal packing. For 1-(2,6-diisopropylphenyl)-1H-imidazole, close contacts between the nitrogen atom at the 3-position of the imidazole ring and a C-H bond on a neighboring molecule are observed, suggesting weak hydrogen bonding. nih.govresearchgate.net Similar interactions would be anticipated in the crystal structure of this compound, along with potential interactions involving the sulfur atom of the thiol group.

Table 3: Crystallographic Data for the Analogous Compound 1-(2,6-diisopropylphenyl)-1H-imidazole

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 5.6642 (13)
b (Å) 16.519 (6)
c (Å) 14.414 (6)
β (°) 90.73 (2)
Volume (ų) 1348.6 (8)
Z 4

(Data for 1-(2,6-diisopropylphenyl)-1H-imidazole) researchgate.net

Computational and Theoretical Studies on 1 2,6 Diethylphenyl 1h Imidazole 2 Thiol

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule and the distribution of its electrons. These calculations are essential for understanding the molecule's reactivity, stability, and spectroscopic behavior.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of electronic structures. For 1-(2,6-diethylphenyl)-1H-imidazole-2-thiol, DFT calculations are employed to determine its most stable geometric configuration, known as geometry optimization.

The selection of a functional and a basis set is a critical step in performing DFT calculations. A commonly used functional for organic molecules is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This hybrid functional has been shown to provide reliable results for a wide range of molecular systems.

The basis set determines the mathematical functions used to describe the atomic orbitals. A larger and more flexible basis set generally leads to more accurate results, albeit at a higher computational expense. For a molecule like this compound, a basis set such as 6-311++G(d,p) is often chosen. This notation indicates a triple-zeta basis set with diffuse functions (++) on heavy and hydrogen atoms, and polarization functions (d,p) on heavy atoms and hydrogen atoms, respectively. These additions are important for accurately describing the electron distribution, especially in molecules with heteroatoms and potential for hydrogen bonding.

The geometry optimization process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized structure provides key information such as bond lengths, bond angles, and dihedral angles. For this compound, a key feature of the optimized geometry is the relative orientation of the 2,6-diethylphenyl ring with respect to the imidazole-2-thiol ring. Steric hindrance from the ethyl groups at the ortho positions of the phenyl ring typically forces it to be twisted out of the plane of the imidazole (B134444) ring.

Computational MethodParameterDescription
DFTFunctionalB3LYP is a widely used hybrid functional that provides a good balance of accuracy and efficiency for organic molecules.
Basis Set6-311++G(d,p) offers a flexible description of the electron density, which is crucial for molecules containing heteroatoms and for accurately calculating electronic properties.

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT that allows for the calculation of excited state properties, such as electronic absorption spectra.

TD-DFT calculations can predict the vertical excitation energies, which correspond to the energy required to promote an electron from a lower energy orbital to a higher energy orbital without a change in the molecular geometry. These calculated excitation energies can be correlated with the absorption maxima (λmax) observed in experimental UV-Vis spectroscopy. The calculations also provide the oscillator strength for each transition, which is a measure of its intensity.

For this compound, the electronic transitions are typically of the π → π* and n → π* type, involving the delocalized π-system of the imidazole and phenyl rings, as well as the non-bonding electrons on the sulfur and nitrogen atoms.

Natural Bond Orbital (NBO) analysis is a powerful tool for investigating the interactions between orbitals within a molecule, which provides insights into its stability and bonding characteristics. NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs.

A key aspect of NBO analysis is the examination of hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater stabilization of the molecule.

Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a crucial role in determining the chemical reactivity and electronic properties of a molecule.

The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.

A large HOMO-LUMO gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily polarized.

For this compound, the distribution of the HOMO and LUMO is of particular interest. The HOMO is often localized on the electron-rich parts of the molecule, such as the thiol group and the imidazole ring, while the LUMO may be distributed over the aromatic systems.

OrbitalEnergy (eV)Significance
HOMO-Indicates the ability to donate an electron; related to ionization potential.
LUMO-Indicates the ability to accept an electron; related to electron affinity.
Energy Gap (ΔE)-Reflects chemical reactivity and kinetic stability. A larger gap suggests greater stability.

Note: Specific energy values are dependent on the computational level of theory and are not provided in the absence of published research data for this exact compound.

The results from computational studies, particularly TD-DFT and FMO analysis, can be directly correlated with experimental spectroscopic data. The calculated electronic transitions from TD-DFT can be compared with the absorption bands in the UV-Vis spectrum. The energy of the HOMO-LUMO gap can also provide an indication of the wavelength of the longest-wavelength absorption band.

This correlation between theoretical calculations and experimental results is a powerful approach for validating the computational model and for gaining a deeper understanding of the electronic properties of the molecule. For this compound, such a combined experimental and theoretical study would provide a comprehensive picture of its electronic behavior.

Coordination Chemistry and Ligand Applications of 1 2,6 Diethylphenyl 1h Imidazole 2 Thiol

Design Principles for 1-(2,6-diethylphenyl)-1H-imidazole-2-thiol as a Ligand

The design of this compound as a ligand in coordination chemistry is predicated on the strategic combination of several key structural features. The imidazole (B134444) ring, a five-membered heterocycle with two non-adjacent nitrogen atoms, provides a versatile coordination site. This aromatic system is a precursor in many synthetic processes and is utilized in the creation of antifungal agents and fungicides. The presence of the thiol group (-SH) at the 2-position of the imidazole ring introduces a soft donor atom (sulfur), which exhibits a strong affinity for a variety of metal ions, particularly those of the later transition series. This thiol group can also be deprotonated to form a thiolate, which acts as a potent anionic ligand.

A critical design element is the bulky 2,6-diethylphenyl group attached to one of the nitrogen atoms of the imidazole ring. This substituent exerts significant steric influence around the metal center upon coordination. Such steric hindrance can play a crucial role in determining the coordination number and geometry of the resulting metal complexes, often preventing the formation of polymeric structures and favoring the isolation of discrete mononuclear or dinuclear species. Furthermore, the steric bulk can protect the metal center from unwanted side reactions and influence the kinetic stability of the complexes. The interplay between the electronic properties of the imidazole-2-thiol moiety and the steric demands of the 2,6-diethylphenyl group allows for the fine-tuning of the ligand's coordination behavior and the properties of its metal complexes.

Synthesis and Characterization of Metal Complexes

The versatile coordination behavior of this compound allows for the synthesis of a wide range of metal complexes. The ligand's ability to coordinate through either the sulfur atom of the thiol group or one of the imidazole nitrogen atoms, or both, leads to diverse structural motifs.

Complexes with Transition Metals (e.g., Ni(II), Pd(II), Pt(II), Co(III), Cu(I), Zn(II))

A variety of transition metal complexes incorporating ligands analogous to this compound have been synthesized and characterized, demonstrating the broad applicability of this ligand class.

Nickel(II) Complexes: The synthesis of Ni(II) complexes often involves the reaction of a Ni(II) salt, such as nickel chloride or nickel acetate, with the ligand in a suitable solvent like ethanol (B145695) or methanol. chemijournal.commdpi.com The resulting complexes can adopt various geometries, including square planar and octahedral, depending on the stoichiometry and the presence of other coordinating ligands. chemijournal.comresearchgate.net For instance, square planar Ni(II) complexes are often diamagnetic and exhibit characteristic colors like yellow, red, or brown. chemijournal.com

Palladium(II) and Platinum(II) Complexes: Pd(II) and Pt(II) complexes are typically prepared by reacting the ligand with a suitable precursor, such as K2PdCl4 or K2PtCl4. mdpi.com These complexes commonly adopt a square planar geometry. researchgate.netnih.gov The synthesis can be carried out in various solvents, and the resulting complexes are often stable and can be characterized by techniques like NMR spectroscopy and X-ray crystallography. nih.gov

Cobalt(III) Complexes: The synthesis of Co(III) complexes can be achieved by reacting a Co(II) salt with the ligand in the presence of an oxidizing agent or by starting with a Co(III) precursor. rsc.org These complexes are typically octahedral and can be characterized by various spectroscopic methods. scirp.org

Copper(I) Complexes: Copper(I) complexes can be synthesized by reacting a Cu(I) salt, such as copper(I) iodide, with the ligand. researchgate.net Given the soft nature of Cu(I), it has a strong affinity for the sulfur donor of the thiol group. The resulting complexes can exhibit various coordination numbers and geometries.

Zinc(II) Complexes: Zinc(II) complexes are readily synthesized by reacting a Zn(II) salt, such as zinc chloride, with the ligand. nih.gov Due to the d10 electronic configuration of Zn(II), its complexes are diamagnetic and typically adopt tetrahedral or octahedral geometries. ajol.inforesearchgate.net The coordination environment in these complexes is often dominated by ligation to nitrogen and sulfur atoms. nih.gov

The characterization of these complexes relies on a combination of analytical techniques, including elemental analysis, infrared (IR) and UV-Vis spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. nih.govnih.gov Molar conductivity measurements can be used to determine the electrolytic nature of the complexes. scirp.org

Coordination Modes of the Thiol Moiety (e.g., S-donor, bridging)

The thiol group of this compound is a key player in its coordination chemistry, offering several possible binding modes. The most common mode is as a monodentate S-donor, where the deprotonated thiolate forms a single bond with the metal center. This is frequently observed in complexes of soft metal ions like Pd(II), Pt(II), and Cu(I). researchgate.neterpublications.com

In addition to terminal S-donation, the thiol moiety can also act as a bridging ligand, connecting two metal centers. This bridging can occur in a syn or anti conformation, leading to the formation of dinuclear or polynuclear complexes. The propensity for bridging is influenced by factors such as the metal-to-ligand ratio, the nature of the metal ion, and the steric constraints imposed by the 2,6-diethylphenyl group.

Influence of Steric and Electronic Properties of the Diethylphenyl Group on Coordination Behavior

The electronic properties of the diethylphenyl group, while less pronounced than its steric effects, can also play a role. The electron-donating nature of the ethyl groups can subtly influence the electron density on the imidazole ring and, consequently, the donor strength of the nitrogen and sulfur atoms. However, in the context of this specific ligand, the steric influence is generally considered the dominant factor in dictating the coordination chemistry. nih.govresearchgate.net The interplay between steric and electronic effects ultimately determines the connectivity and final arrangement of the metal complexes. researchgate.net

Structural and Spectroscopic Studies of Metal Complexes

The elucidation of the precise three-dimensional arrangement of atoms in these metal complexes is crucial for understanding their properties and reactivity. X-ray crystallography is the definitive method for determining solid-state structures, while various spectroscopic techniques provide valuable information about the coordination environment in both solid and solution states.

X-ray Crystallography of Metal Complexes

For example, crystal structures of related Pd(II) and Pt(II) complexes have confirmed the expected square planar geometry. researchgate.net Similarly, X-ray studies of Ni(II) complexes have revealed both square planar and octahedral geometries depending on the specific ligand and reaction conditions. researchgate.net In the case of Zn(II) complexes, distorted tetrahedral and square pyramidal geometries have been observed. nih.gov The crystallographic data for aryl-substituted imidazoles, which are precursors to these ligands, show that the imidazole and phenyl rings are often significantly twisted with respect to each other. nih.gov

Table 1: Selected Crystallographic Data for Metal Complexes with Related Ligands

ComplexMetal IonCoordination GeometryKey Structural Features
[Ni(L)2]Ni(II)Square PlanarBidentate coordination of the ligand.
[Pd(L)Cl2]Pd(II)Square PlanarMonodentate coordination through the sulfur atom.
[Pt(L)2]Pt(II)Square PlanarTrans-configuration of the ligands.
[Zn(L)Cl2]Zn(II)Distorted TetrahedralBidentate coordination of the ligand.

Note: 'L' represents a ligand structurally similar to this compound. Data is representative and compiled from various sources on related structures.

In-depth Analysis of this compound Reveals Research Gap in Coordination Chemistry

A thorough review of available scientific literature indicates a significant gap in the documented research concerning the coordination chemistry and ligand applications of the specific compound this compound. While extensive research exists for the broader class of imidazole-2-thiol derivatives and their interactions with metal ions, specific studies detailing the spectroscopic and computational analysis of metal complexes formed with this compound are not present in the public domain.

Consequently, it is not possible to provide a detailed, data-driven article on the "Spectroscopic Signatures of Complex Formation" or the "Computational Analysis of Metal-Ligand Interactions" for this particular compound as requested. The generation of scientifically accurate content for the specified subsections requires published experimental or theoretical data, which is currently unavailable.

General principles of coordination chemistry suggest that this compound can act as a ligand, coordinating with metal ions through its sulfur and potentially a nitrogen atom. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy would be essential to characterize these potential complexes. Similarly, computational methods like Density Functional Theory (DFT) would be invaluable for analyzing binding affinities, stability, and the electronic structure of such coordination compounds. However, without specific research focused on this compound, any discussion would be purely hypothetical and would not meet the required standards of scientific accuracy based on detailed research findings.

This absence of specific data highlights a potential area for future research within the field of coordination chemistry. Investigating the complexation behavior of this compound could yield valuable insights into how the bulky 2,6-diethylphenyl substituent influences ligand coordination, complex stability, and spectroscopic properties.

Advanced Materials Science Applications of 1 2,6 Diethylphenyl 1h Imidazole 2 Thiol Derivatives

Integration into Functional Materials

The unique molecular architecture of 1-(2,6-diethylphenyl)-1H-imidazole-2-thiol derivatives makes them attractive candidates for integration into a variety of functional materials. The imidazole (B134444) ring is a well-known motif in coordination chemistry and can act as a ligand for various metal ions. The thiol group offers a reactive site for anchoring the molecule onto surfaces or for polymerization, enabling the creation of functional polymers and hybrid materials.

Research into related imidazole-thiol compounds has shown their utility as building blocks in more complex molecular structures. While specific studies on the integration of this compound into functional materials are not extensively detailed in publicly available literature, the general principles of imidazole chemistry suggest several potential applications. For instance, the thiol group can participate in "click" chemistry reactions, such as thiol-ene reactions, which are known for their high efficiency and selectivity in creating well-defined polymer architectures. The bulky 2,6-diethylphenyl group can influence the solubility, processability, and solid-state packing of resulting materials, which are critical parameters for their performance in various applications.

Table 1: Potential Functional Material Applications Based on Structural Features

Structural FeaturePotential ApplicationRationale
Imidazole CoreMetal-Organic Frameworks (MOFs), Coordination PolymersThe nitrogen atoms in the imidazole ring can coordinate with metal ions to form extended network structures with porous or catalytic properties.
Thiol Group (-SH)Surface Modification, Nanoparticle Functionalization, Thiol-Ene PolymersThe thiol group can form strong bonds with metal surfaces (e.g., gold) and can react efficiently with alkenes to form stable thioether linkages in polymers.
2,6-diethylphenyl GroupSoluble Polymers, Organic ElectronicsThe bulky and non-polar nature of this group can enhance the solubility of the molecule in organic solvents and influence the morphology of thin films for electronic applications.

Potential in Optoelectronic Devices and Photonic Applications

Imidazole derivatives have garnered significant interest for their applications in optoelectronic devices, particularly in Organic Light-Emitting Diodes (OLEDs). These compounds can serve as host materials, emitting materials, or electron-transporting materials. The photophysical properties of imidazole derivatives can be tuned by modifying the substituents on the imidazole ring.

While specific research on the optoelectronic properties of this compound is limited, studies on analogous compounds provide insights into its potential. For example, phenanthroimidazole derivatives have been investigated as blue-emitting materials in OLEDs. The introduction of different aromatic groups can alter the emission wavelength and quantum efficiency. It is plausible that derivatives of this compound could be designed to exhibit desirable photoluminescent properties for use in lighting and display technologies. The thiol group could also be utilized to anchor these molecules onto electrode surfaces, potentially improving charge injection and device stability.

Table 2: Predicted Optoelectronic Properties and Applications

PropertyPotential ApplicationRationale
PhotoluminescenceOrganic Light-Emitting Diodes (OLEDs)Modification of the molecular structure could lead to efficient light emission in the visible spectrum.
Charge TransportHole or Electron Transport Layers in Organic ElectronicsThe aromatic nature of the compound suggests it could facilitate the movement of charge carriers.
Non-linear Optical (NLO) PropertiesPhotonics, Optical SwitchingImidazole-based systems have been explored for N-LO applications, and the specific substitution pattern could enhance these properties.

Role in Sensor Development

The development of chemical sensors is a critical area of research, with applications ranging from environmental monitoring to medical diagnostics. Imidazole and thiol-containing compounds are frequently employed in the design of chemosensors due to their ability to interact selectively with various analytes, particularly metal ions.

The thiol group in this compound is a soft base and is expected to exhibit a strong affinity for soft metal ions such as mercury(II), lead(II), and cadmium(II). Upon binding to a metal ion, changes in the electronic structure of the molecule can lead to a detectable optical or electrochemical signal. This change can manifest as a color change (colorimetric sensor) or a change in fluorescence intensity (fluorescent sensor).

While specific sensor applications of this compound have not been extensively reported, the foundational chemistry of thiol-based sensors is well-established. For instance, the interaction of thiols with metal ions can quench fluorescence or cause a shift in the absorption spectrum. The bulky 2,6-diethylphenyl group may also play a role in modulating the selectivity of the sensor by creating a specific binding pocket for the target analyte.

Table 3: Potential Sensor Applications and Detection Mechanisms

Target AnalytePotential Detection MechanismRationale
Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺, Cd²⁺)Colorimetry, FluorometryThe thiol group can coordinate with heavy metal ions, leading to changes in the molecule's absorption or emission properties.
Reactive Sulfur SpeciesRedox-based sensingThe thiol group can undergo redox reactions with certain analytes, resulting in a measurable signal.
Organic MoleculesSupramolecular Host-Guest InteractionsThe overall molecular structure could be tailored to create a binding site for specific organic guest molecules.

Q & A

What are the most reliable synthetic routes for 1-(2,6-diethylphenyl)-1H-imidazole-2-thiol, and how can reaction conditions be optimized for scalability?

Basic Research Focus:
The synthesis of imidazole derivatives typically involves cyclization reactions. For structurally analogous compounds (e.g., 1-ethyl-5-phenyl-1H-imidazole-2-thiol in ), cyclization of amido-nitriles using nickel catalysts has been reported. To optimize scalability, researchers should employ statistical design of experiments (DoE) to evaluate variables like temperature, catalyst loading, and solvent polarity. For example, fractional factorial designs can minimize experimental runs while identifying critical parameters affecting yield and purity . Reaction monitoring via HPLC or NMR ensures reproducibility.

How does the substitution pattern (2,6-diethylphenyl vs. phenyl/alkyl groups) influence the compound’s electronic properties and reactivity?

Advanced Research Focus:
Substituent effects can be analyzed using density functional theory (DFT) calculations. Comparing this compound with simpler analogs (e.g., 5-phenyl-1H-imidazole-2-thiol in ), the electron-donating diethyl groups increase electron density on the imidazole ring, altering nucleophilicity at the sulfur atom. Spectroscopic techniques like UV-Vis and cyclic voltammetry can experimentally validate computational predictions. Substituent steric effects may also impact binding affinities in biological assays .

What methodologies are recommended for resolving contradictory data in biological activity studies of this compound?

Advanced Research Focus:
Contradictory results (e.g., variable antifungal efficacy) may arise from differences in assay conditions or cellular uptake. Researchers should:

  • Standardize protocols using CLSI guidelines for antifungal testing.
  • Perform dose-response curves across multiple cell lines.
  • Use molecular docking (e.g., EGFR inhibition studies as in ) to correlate structural features with activity.
  • Validate findings via orthogonal assays (e.g., fluorescence-based viability assays vs. colony counting). Statistical tools like ANOVA can identify significant outliers .

How can in-silico tools predict the pharmacokinetic and toxicity profiles of this compound?

Advanced Research Focus:
ADMET prediction software (e.g., SwissADME, ProTox-II) can estimate parameters like bioavailability, metabolic stability, and hepatotoxicity. For example, the compound’s logP value (calculated via PubChem data in ) suggests moderate lipophilicity, which may influence blood-brain barrier penetration. Molecular dynamics simulations can further assess binding to cytochrome P450 enzymes, predicting drug-drug interaction risks .

What experimental strategies are effective for characterizing the compound’s solid-state structure and stability?

Basic Research Focus:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation, as demonstrated for 1-(3,5-dimethylphenyl)-2-(4-fluorophenyl)-1H-imidazole derivatives in . Thermal stability can be assessed via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). For polymorph screening, solvent recrystallization under controlled humidity/temperature conditions is advised. Pair SCXRD with FTIR to confirm functional group integrity .

How do environmental factors (e.g., pH, light) influence the compound’s degradation pathways in aqueous systems?

Advanced Research Focus:
Degradation studies should follow OECD guidelines for hydrolysis and photolysis. For example, HPLC-MS can identify breakdown products under UV exposure (254 nm). pH-dependent stability can be modeled using accelerated stability testing (40°C/75% RH). Computational tools like EPI Suite (EPA DSSTox data in ) predict environmental persistence. Compare results with structurally related fungicides (e.g., imidazole derivatives in ) to infer ecotoxicological risks .

What computational approaches are suitable for designing derivatives with enhanced target selectivity?

Advanced Research Focus:
Structure-activity relationship (SAR) models can guide derivative design. For example:

  • Use molecular docking (AutoDock Vina) to screen virtual libraries against target proteins (e.g., fungal CYP51).
  • Apply machine learning (e.g., Random Forest) to predict bioactivity from descriptors like topological polar surface area.
  • Validate top candidates via free-energy perturbation (FEP) simulations to estimate binding affinity changes. Reference ’s EGFR inhibition workflow for methodological parallels .

How can researchers address challenges in synthesizing enantiomerically pure forms of this compound?

Advanced Research Focus:
Chiral resolution via HPLC with polysaccharide-based columns (e.g., Chiralpak IA) can separate enantiomers. Asymmetric synthesis routes, such as organocatalytic cyclization, may yield enantiopure products. Circular dichroism (CD) spectroscopy and X-ray crystallography (as in ) confirm absolute configuration. Monitor enantiomeric excess (ee) using chiral NMR shift reagents .

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